molecular formula C23H23Cl2N3O2S B11070277 3,6-dichloro-N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-1-benzothiophene-2-carboxamide

3,6-dichloro-N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-1-benzothiophene-2-carboxamide

Cat. No.: B11070277
M. Wt: 476.4 g/mol
InChI Key: CPDGSUCFQMHCIU-UHFFFAOYSA-N
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Description

3,6-DICHLORO-N-[2-(4-ISOBUTYRYL-1-PIPERAZINYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a synthetic organic compound with a molecular formula of C23H23Cl2N3O2S This compound is characterized by its complex structure, which includes a benzothiophene core, chlorinated phenyl groups, and a piperazine moiety

Preparation Methods

One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,6-DICHLORO-N-[2-(4-ISOBUTYRYL-1-PIPERAZINYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers use it to investigate its interactions with biological molecules and potential biological activities.

    Medicine: It is explored for its potential therapeutic properties, including its effects on specific biological targets.

    Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 3,6-DICHLORO-N-[2-(4-ISOBUTYRYL-1-PIPERAZINYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE stands out due to its unique combination of structural features and chemical properties. Similar compounds include other benzothiophene derivatives and chlorinated phenyl compounds, each with their own distinct characteristics and applications .

Properties

Molecular Formula

C23H23Cl2N3O2S

Molecular Weight

476.4 g/mol

IUPAC Name

3,6-dichloro-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C23H23Cl2N3O2S/c1-14(2)23(30)28-11-9-27(10-12-28)18-6-4-3-5-17(18)26-22(29)21-20(25)16-8-7-15(24)13-19(16)31-21/h3-8,13-14H,9-12H2,1-2H3,(H,26,29)

InChI Key

CPDGSUCFQMHCIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl

Origin of Product

United States

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